

5,5-Difluoro-6-hydroxyhexanoic acid chemical structure and bonding

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Compound of Interest

Compound Name: 5,5-Difluoro-6-hydroxyhexanoic acid

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An In-depth Technical Guide on the Core Chemical Structure and Bonding of **5,5-Difluoro-6-hydroxyhexanoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Difluoro-6-hydroxyhexanoic acid is a multifaceted organic molecule featuring a hexanoic acid backbone modified with geminal fluorine atoms and a terminal hydroxyl group. This guide delineates its chemical structure, explores the nuanced bonding characteristics influenced by its functional groups, and provides a comparative analysis with structurally related compounds. Due to the limited direct experimental data on the title compound, this paper leverages data from analogous molecules to infer its physicochemical properties and potential synthetic pathways. This document serves as a foundational resource for researchers interested in the application of this and similar fluorinated hydroxy acids in medicinal chemistry and materials science.

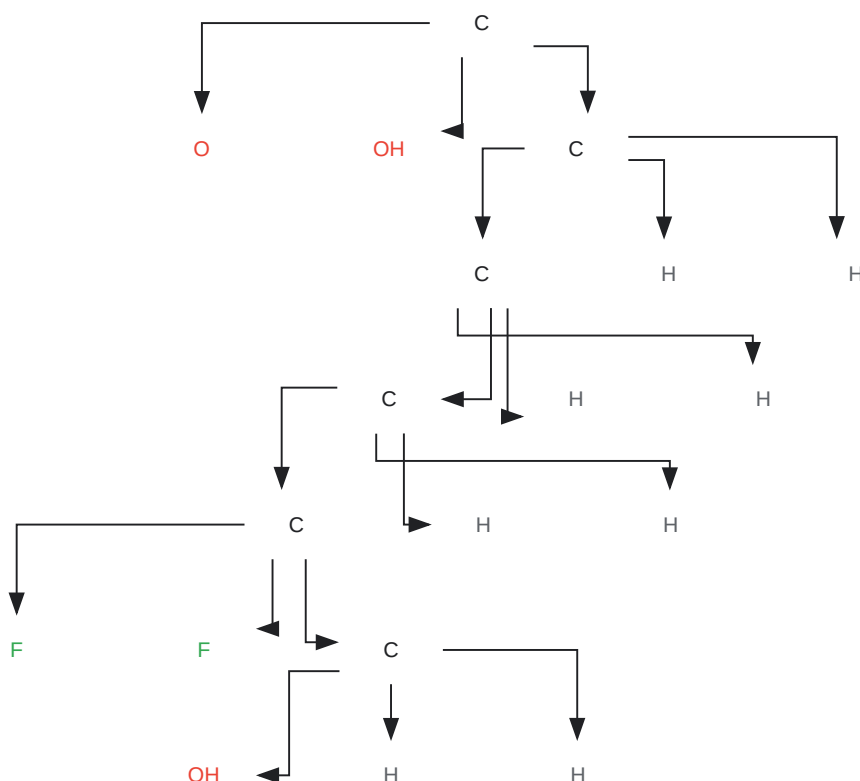
Chemical Structure

The molecular structure of **5,5-Difluoro-6-hydroxyhexanoic acid** consists of a six-carbon carboxylic acid chain. The carboxyl group (-COOH) is located at C-1. The key functionalizations

are at the C-5 and C-6 positions, with two fluorine atoms attached to C-5 and a hydroxyl group (-OH) at C-6.

The systematic IUPAC name for this compound is **5,5-Difluoro-6-hydroxyhexanoic acid**. The structure incorporates several key features that dictate its chemical behavior: a carboxylic acid head, a flexible aliphatic chain, a gem-difluoro group, and a primary alcohol.

Chemical Structure of 5,5-Difluoro-6-hydroxyhexanoic acid



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Caption: 2D structure of **5,5-Difluoro-6-hydroxyhexanoic acid**.

Bonding and Molecular Geometry

The introduction of fluorine and hydroxyl groups significantly influences the electronic properties and conformation of the hexanoic acid chain.

- **C-F Bonds:** The carbon-fluorine bonds at the C-5 position are highly polarized and strong. The high electronegativity of fluorine withdraws electron density from the carbon atom, creating a localized dipole. This inductive effect can influence the acidity of the nearby hydroxyl proton and the carboxylic acid proton.
- **Gem-Difluoro Group:** The presence of two fluorine atoms on the same carbon (a gem-difluoro group) sterically shields the C-5 position. This group also affects the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
- **C-O and O-H Bonds:** The terminal C-6 hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pairs on the oxygen). This feature will enhance the molecule's hydrophilicity.
- **Carboxylic Acid Group:** The C-1 carboxyl group is planar and can participate in hydrogen bonding as both a donor and an acceptor. It is the primary site of acidity in the molecule.
- **Conformational Flexibility:** The aliphatic chain allows for considerable conformational freedom. However, intramolecular hydrogen bonding between the terminal hydroxyl group and one of the fluorine atoms or the carboxylic acid group could favor specific folded conformations in certain environments.

Comparative Physicochemical Data

Direct experimental data for **5,5-Difluoro-6-hydroxyhexanoic acid** is not readily available in the public domain. However, we can infer its properties by examining related compounds. The following table summarizes key computed and experimental data for structurally similar molecules.

Property	5,5-Difluorohexanoic acid	6-Hydroxyhexanoic Acid	5-Hydroxyhexanoic acid
Molecular Formula	C ₆ H ₁₀ F ₂ O ₂ [1]	C ₆ H ₁₂ O ₃ [2]	C ₆ H ₁₂ O ₃ [3]
Molecular Weight	152.14 g/mol [1]	132.16 g/mol [2]	132.16 g/mol [3]
XLogP3	1.5[1]	-0.4[2]	0.2[3]
Hydrogen Bond Donors	1[1]	2[2]	2[3]
Hydrogen Bond Acceptors	2[1]	3[2]	3[3]
Boiling Point	Not available	89-90 °C at 1 Torr[4]	Not available
Melting Point	Not available	40-41 °C[4]	Not available

Based on this comparative data, it is anticipated that **5,5-Difluoro-6-hydroxyhexanoic acid** will have a molecular weight of approximately 170.13 g/mol . Its lipophilicity (LogP) is expected to be intermediate between that of 5,5-difluorohexanoic acid and the hydroxyhexanoic acids, due to the opposing effects of the hydrophobic fluorine atoms and the hydrophilic hydroxyl group. The presence of both a carboxylic acid and a hydroxyl group will allow it to act as both a hydrogen bond donor and acceptor.

Experimental Protocols

As of the date of this document, specific experimental protocols for the synthesis and analysis of **5,5-Difluoro-6-hydroxyhexanoic acid** have not been published in peer-reviewed literature. Researchers aiming to work with this molecule may need to develop novel synthetic routes or adapt existing methodologies.

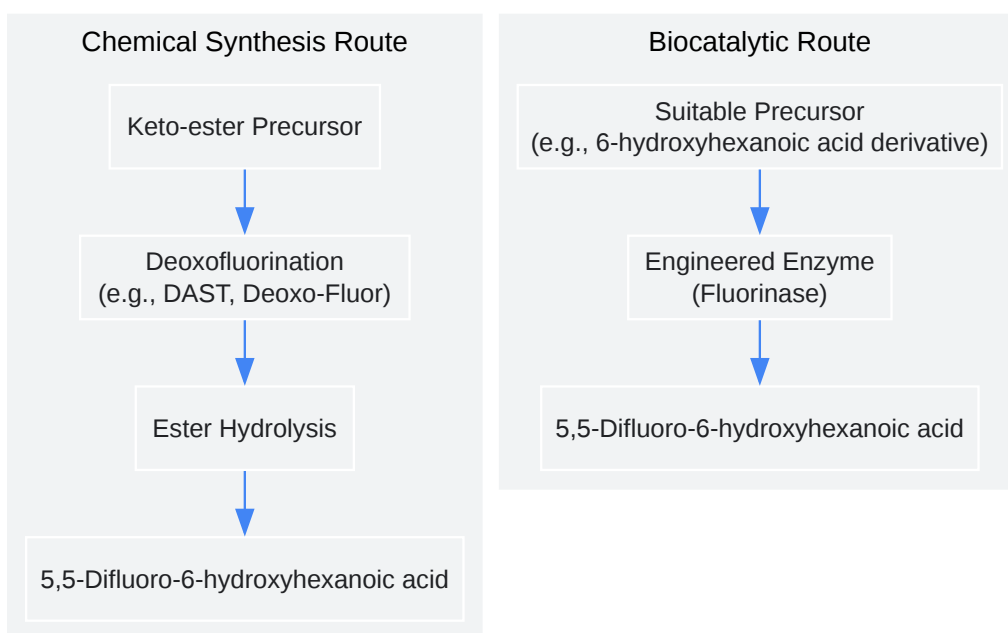
Potential Synthetic Approaches

The synthesis of related fluorinated compounds often involves deoxofluorination or the use of fluorinated building blocks.[5] A plausible synthetic strategy for **5,5-Difluoro-6-**

hydroxyhexanoic acid could start from a precursor with a ketone at the C-5 position and a protected alcohol at C-6, followed by deoxofluorination and subsequent deprotection.

Biocatalytic routes, which have been explored for the synthesis of 6-hydroxyhexanoic acid from cyclohexane or 1,6-hexanediol, could also be investigated.[6][7] Genetically engineered microorganisms could potentially be designed to perform selective hydroxylation and fluorination on a suitable precursor, offering a more sustainable synthetic pathway.

Conceptual Synthetic Workflow



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